molecular formula C8H12BrNOS B13650636 n-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine

n-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine

Cat. No.: B13650636
M. Wt: 250.16 g/mol
InChI Key: CKDLRMRGOZRLEL-UHFFFAOYSA-N
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Description

N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of a bromine atom and a methoxy group in the structure of this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromothiophene.

    Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 3-position, resulting in 4-bromo-3-formylthiophene.

    Reductive Amination: The formyl group is then reduced and aminated using a suitable amine, such as 2-methoxyethan-1-amine, in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, palladium catalysts, solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is employed in the development of organic semiconductors and conductive polymers for electronic devices.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The presence of the bromine and methoxy groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Bromothiophen-3-yl)methyl)cyclopropanamine
  • N-((4-Bromothiophen-3-yl)methyl)thiophen-3-amine
  • N-((4-Bromothiophen-3-yl)methyl)-N-ethylethanamine

Uniqueness

N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

N-[(4-bromothiophen-3-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C8H12BrNOS/c1-11-3-2-10-4-7-5-12-6-8(7)9/h5-6,10H,2-4H2,1H3

InChI Key

CKDLRMRGOZRLEL-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CSC=C1Br

Origin of Product

United States

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